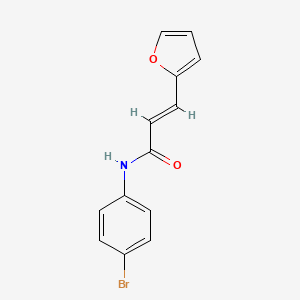

N-(4-bromophenyl)-3-(2-furyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)-3-(2-furyl)acrylamide, also known as BFAA, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action is still being studied. BFAA has been shown to have biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. In

Applications De Recherche Scientifique

Oxidative Cyclization and Polymerization Applications

Oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, including furyl-acrylamides, has been explored for the synthesis of cyano-dihydrofuran derivatives using manganese(III) acetate. This method showcases the compound's utility in regio- and stereoselective synthesis, indicating its potential in creating novel organic structures with applications in drug discovery and material science (Burgaz et al., 2007).

Synthesis of Furan Compounds

The synthesis of furan compounds, including derivatives of N-(4-bromophenyl)-3-(2-furyl)acrylamide, has been a subject of study, focusing on the steric configurations and reactions with various agents. These compounds have been synthesized for their potential applications in creating pharmaceuticals and advanced materials due to their unique chemical properties (Hirao et al., 1973).

Enzymatic Isomerization

Enzymatic isomerization studies involving nitrofuran derivatives, closely related to N-(4-bromophenyl)-3-(2-furyl)acrylamide, reveal the compound's potential in biochemical applications. Xanthine oxidase has been shown to catalyze the cis-trans isomerization of nitrofuran derivatives, suggesting the relevance of similar compounds in studying enzyme-catalyzed reactions and developing biochemical tools (Tatsumi et al., 1976).

Corrosion Inhibition

Research into the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives demonstrates the potential industrial applications of N-(4-bromophenyl)-3-(2-furyl)acrylamide and its derivatives. These studies indicate that such compounds can serve as effective corrosion inhibitors, offering a pathway to their use in protecting metals in industrial processes (Abu-Rayyan et al., 2022).

Antifungal Activity

The synthesis and evaluation of novel compounds for antifungal activity, including those derived from furyl-acrylamides, highlight the potential medical and agricultural applications of N-(4-bromophenyl)-3-(2-furyl)acrylamide derivatives. Such studies are crucial in developing new antifungal agents to address the growing concern of fungal resistance (Terzioğlu Klip et al., 2010).

Propriétés

IUPAC Name |

(E)-N-(4-bromophenyl)-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUWNPYJZRNBLK-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-3-(2-furyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)

![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)

![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)

![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea](/img/structure/B2537589.png)

![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)

![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)

![Benzo[d]thiazol-6-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2537597.png)